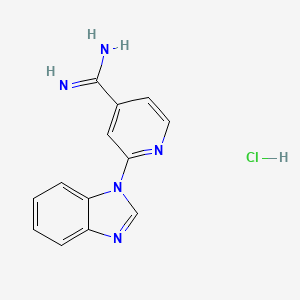

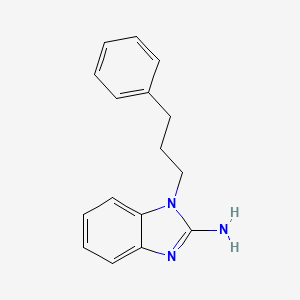

1-(3-苯丙基)-1H-1,3-苯并二氮杂䓬-2-胺

描述

The compound “1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. They are known to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction, followed by the attachment of the 3-phenylpropyl group .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzodiazole ring with a 3-phenylpropyl group attached at the 1-position .Chemical Reactions Analysis

As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in electrophilic substitution reactions on the benzene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodiazole ring could contribute to its stability and reactivity .科学研究应用

生物成像

该化合物的衍生物,特别是那些具有丙二腈部分和卤素取代基修饰的衍生物,已被探索用于其在生物成像中的潜力 。这些衍生物表现出高的摩尔吸光度和量子产率,使其适合用作明亮的近红外荧光团。 然而,由于光异构化,稳定性仍然是一个挑战,促使人们进一步研究可以增强这些化合物在生物成像应用中稳定性的取代基 .

荧光探针

在荧光研究领域,已经研究了该化合物某些衍生物的疏水性 。 在水-甲醇混合物中形成 J-聚集体的能力以及最大吸收随水浓度变化而变化的事实表明,它在分析化学和环境监测中作为荧光探针的潜在应用 .

代谢工程

“1-(3-苯丙基)-1H-1,3-苯并二氮杂䓬-2-胺”及其相关结构已被用于代谢工程。 例如,大肠杆菌已被改造为通过逆生物合成方法生产 3-苯丙醇,一种具有类似苯丙基基团的化合物 。 这展示了该化合物在开发可持续化学生产的微生物细胞工厂中的相关性 .

香料行业

该化合物的衍生物由于其令人愉悦的气味而被用作香料成分。它们被用于各种产品,如食品、饮料和化妆品。 酯类衍生物的香脂气味特征使其适合用于丁香、风信子和铃兰等新鲜花卉组合 .

蛋白质组学研究

该化合物衍生物的生化特性使其在蛋白质组学研究中很有用。 它们可以用于研究蛋白质相互作用和功能,提供对细胞过程和疾病机制的见解 .

药物应用

“1-(3-苯丙基)-1H-1,3-苯并二氮杂䓬-2-胺”的结构与药物中使用的化合物密切相关。 例如,3-苯丙醇,它共享苯丙基组分,是合成苯丙氨酯的前体,苯丙氨酯是一种用于治疗肌肉痉挛和痉挛的肌肉松弛剂 .

作用机制

Target of Action

It is structurally similar to 3-phenylpropylamine , which is known to interact with Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the human body.

Mode of Action

Based on its structural similarity to 3-phenylpropylamine , it might interact with its targets in a similar manner

Biochemical Pathways

A compound with a similar structure, 3-phenylpropanol, has been studied for its biosynthetic pathway extending from l-phenylalanine, involving enzymes like phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) .

Pharmacokinetics

The adme properties of structurally similar compounds like ramipril suggest that it might have a long elimination half-life, permitting once daily administration . It is also suggested that Ramipril is a prodrug, which is hydrolyzed after absorption to form an active metabolite . These properties might impact the bioavailability of 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine.

Result of Action

A structurally similar compound, sa4503, has been found to inhibit oxidative stress-induced neuronal death by downregulating the mapk/erk pathway . This suggests that 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine might have similar effects.

安全和危害

未来方向

属性

IUPAC Name |

1-(3-phenylpropyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c17-16-18-14-10-4-5-11-15(14)19(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDXZUAAPRACGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

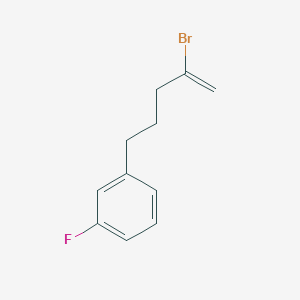

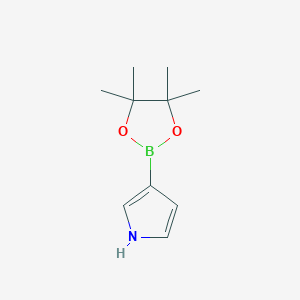

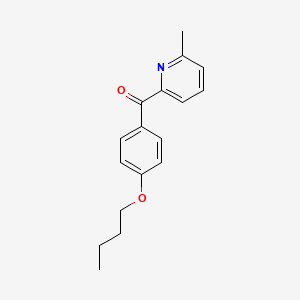

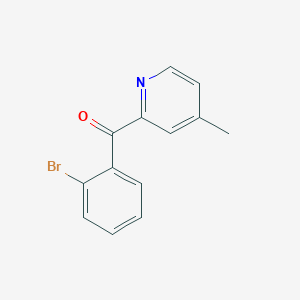

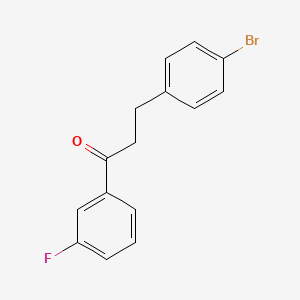

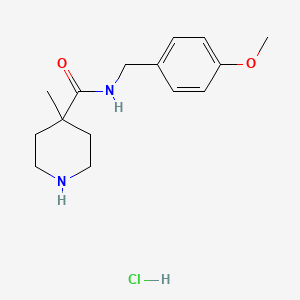

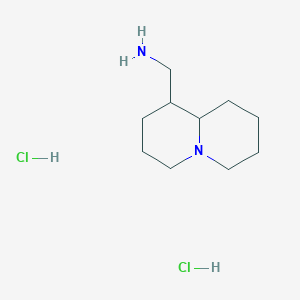

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1531099.png)

![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)

![4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1531106.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1531110.png)